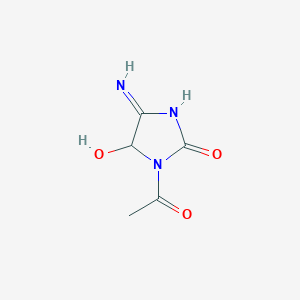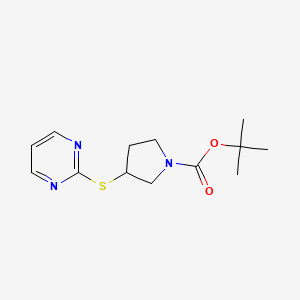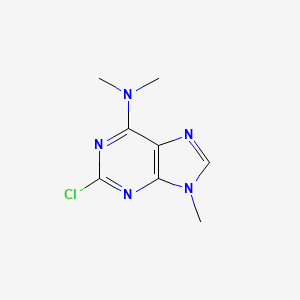
2-Chloro-N,N,9-trimethyl-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N,N,9-trimethyl-9H-purin-6-amine is a chemical compound with the molecular formula C8H11ClN5. It is a derivative of purine, a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine typically involves the chlorination of N,N,9-trimethyl-9H-purin-6-amine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the purine ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N,N,9-trimethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Hydrolysis: The chlorine atom can be hydrolyzed to form hydroxyl derivatives under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted purines, oxo derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Chloro-N,N,9-trimethyl-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.
Biology: The compound is studied for its potential role in biological processes and as a probe for enzyme activity.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 2-position enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-9H-purin-6-amine: Similar in structure but lacks the N,N,9-trimethyl groups.
2-Chloroadenine: Another chlorinated purine derivative with different substitution patterns.
N,N,9-trimethyladenine: Similar in structure but lacks the chlorine atom at the 2-position.
Uniqueness
2-Chloro-N,N,9-trimethyl-9H-purin-6-amine is unique due to the presence of both the chlorine atom and the N,N,9-trimethyl groups. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
32186-94-0 |
|---|---|
Fórmula molecular |
C8H10ClN5 |
Peso molecular |
211.65 g/mol |
Nombre IUPAC |
2-chloro-N,N,9-trimethylpurin-6-amine |
InChI |
InChI=1S/C8H10ClN5/c1-13(2)6-5-7(12-8(9)11-6)14(3)4-10-5/h4H,1-3H3 |
Clave InChI |
ZBRXWGUFGVKAQR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1N=C(N=C2N(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


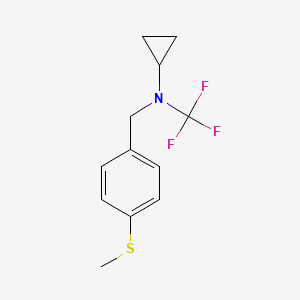
![3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13955333.png)
![(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13955335.png)
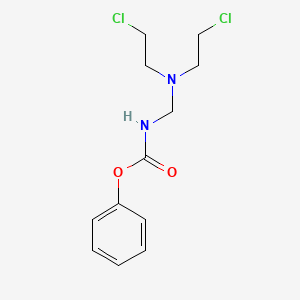
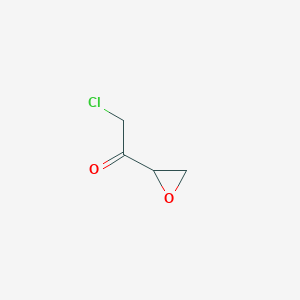
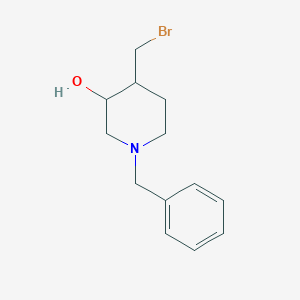
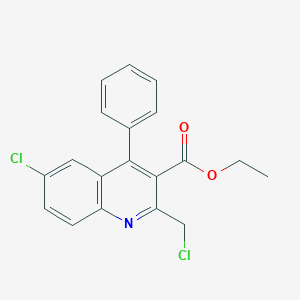
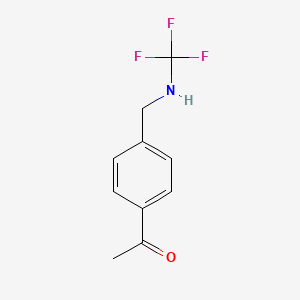

![[3-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B13955382.png)
